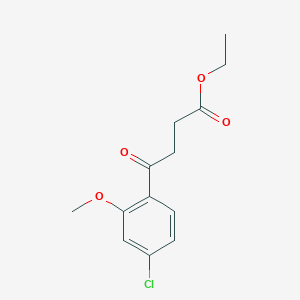
Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate typically involves the esterification of 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid.
Reduction: Ethyl 4-(4-chloro-2-methoxyphenyl)-4-hydroxybutanoate.
Substitution: Various substituted derivatives depending
生物活性
Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and its potential applications in drug development.
Chemical Structure and Properties
This compound belongs to the class of substituted phenyl ketones. Its structure includes:
- Chloro and methoxy substituents on the phenyl ring, which influence its biological activity.
- A keto group that can participate in various chemical reactions, enhancing its reactivity and potential interactions with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the chloro and methoxy groups enhances its binding affinity, which is crucial for its pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways.
Anticancer Activity
Recent studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
- A375 (human melanoma) : The compound exhibited significant cytotoxicity with an IC50 value of approximately 5.7 μM.
- A549 (lung adenocarcinoma) : Lower sensitivity was observed, with IC50 values exceeding 10 μM, suggesting selective toxicity towards certain cancer types .
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties:
- It has shown effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still under investigation.
- Potential antifungal activity has also been noted, warranting further exploration in clinical settings.
Case Studies and Research Findings
A comprehensive review of available literature reveals diverse applications and findings related to this compound:
特性
IUPAC Name |
ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-18-13(16)7-6-11(15)10-5-4-9(14)8-12(10)17-2/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASSPVNKISEDSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301247535 |
Source


|
| Record name | Ethyl 4-chloro-2-methoxy-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951886-50-3 |
Source


|
| Record name | Ethyl 4-chloro-2-methoxy-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-2-methoxy-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














